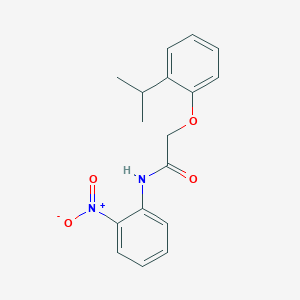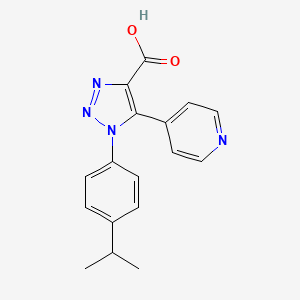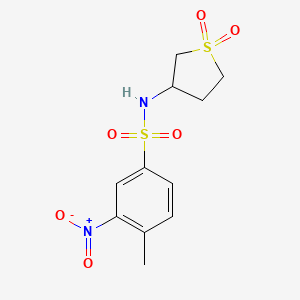![molecular formula C15H11ClN2O4S B4966657 4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)
4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material sciences. This compound is commonly referred to as COTI-2 and has been found to exhibit promising anticancer properties.
Aplicaciones Científicas De Investigación
COTI-2 has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent anticancer properties by targeting mutant p53, a common mutation found in many types of cancer. COTI-2 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, COTI-2 has been studied for its potential applications in agriculture as a herbicide and in material sciences as a building block for the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of COTI-2 involves the reactivation of mutant p53. Mutant p53 is a common mutation found in many types of cancer that results in the loss of its tumor-suppressive function. COTI-2 binds to mutant p53 and induces a conformational change that restores its tumor-suppressive function. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
COTI-2 has been found to exhibit potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, COTI-2 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. COTI-2 has also been studied for its potential applications in agriculture as a herbicide and in material sciences as a building block for the synthesis of new materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of COTI-2 is its potent anticancer properties and its ability to target mutant p53. Additionally, COTI-2 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of COTI-2 is its limited solubility in water, which can make it difficult to use in some lab experiments.
Direcciones Futuras
There are several future directions for the research and development of COTI-2. One direction is to further optimize the synthesis method to increase the yield and purity of COTI-2. Another direction is to study the potential applications of COTI-2 in other fields, such as agriculture and material sciences. Additionally, further studies are needed to determine the optimal dosage and administration of COTI-2 for cancer treatment. Finally, the development of new formulations and delivery methods for COTI-2 could improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis method of COTI-2 involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-thiophenecarboxylic acid, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then reacted with 4-aminophenylamine to yield COTI-2. This method has been optimized to yield a high purity and yield of COTI-2.
Propiedades
IUPAC Name |
(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-4-3-9(17-13(19)5-6-14(20)21)8-11(10)18-15(22)12-2-1-7-23-12/h1-8H,(H,17,19)(H,18,22)(H,20,21)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJXEYFUOLDOEA-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)/C=C\C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4966577.png)

![1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4966587.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966610.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4966626.png)



![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)

![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)
